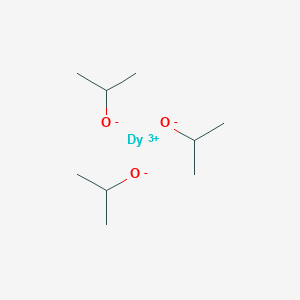

异丙醇镝(III)

描述

Dysprosium (III) isopropoxide is used as a primary and secondary intermediate . It is a part of the Thermo Scientific Chemicals brand product portfolio .

Synthesis Analysis

Dysprosium (III) complexes have been synthesized based on amino-bis (benzotriazole phenolate) and nitrophenolates . The synthesis and crystal structures of four dysprosium (III) complexes based on the amino-bis (benzotriazole phenolate) ligand have been reported . Another synthesis method involves a Dysprosium (III) Complex with a Hexadentate Amine Ligand .Molecular Structure Analysis

A single-crystal X-ray structural analysis showed that a tetranuclear triple helical-like structure is present via the coordination mode of Dy . Another study revealed that the nine-coordinated Dy (III) ions reside in a slightly distorted tricapped trigonal prism .Chemical Reactions Analysis

Dysprosium (III) compounds have been assembled via a versatile ligand incorporating salicylic hydrazide and 8-hydroxyquinolin units . The versatile and flexible coordination modes of phenoxo groups from salicylic hydrazide prove to be a key factor in the assembly of corresponding structures depending upon the reaction conditions .Physical and Chemical Properties Analysis

Dysprosium (III) Isopropoxide has a molecular weight of 339.76 and appears as a tan powder or clear liquid . It is insoluble in water . Crystal structures, spectroscopic, and thermal properties of Dysprosium (III) complexes have been studied .科学研究应用

环境分析

该化合物用于环境分析,尤其是在开发离子选择性电极方面。 这些电极可以检测各种样品中的镝离子,这对于监测环境污染和研究自然界中稀土元素的分布非常重要 .

生物吸附研究

异丙醇镝(III)在生物吸附研究中也很重要。它被用来了解不同材料的吸附特性,例如芒果树皮粉。 这项研究对于开发从废水中去除有毒金属的新方法至关重要 .

作用机制

Target of Action

Dysprosium (III) isopropoxide primarily targets the formation of certain types of complexes . It is used as a primary and secondary intermediate in the synthesis of these complexes .

Mode of Action

The compound interacts with its targets by forming mononuclear, dinuclear, and one-dimensional structures . For instance, in the formation of a mononuclear complex, the Dysprosium (III) ion is surrounded by three tridentate chelate ligands . In a dinuclear structure, it is bridged by two carboxyl groups of ligands and two atoms from the phenolic hydroxyl groups of other ligands .

Biochemical Pathways

The biochemical pathways affected by dysprosium (III) isopropoxide involve the formation of complexes with specific structures . These complexes exhibit different magnetic behaviors, such as field-induced slow magnetic relaxation

Pharmacokinetics

It is known that the compound is used as an intermediate, suggesting that its bioavailability may depend on the specific conditions of the chemical reactions it is involved in .

Result of Action

The action of dysprosium (III) isopropoxide results in the formation of complexes that exhibit unique magnetic behaviors . For instance, some complexes show field-induced slow magnetic relaxation . The exact molecular and cellular effects of the compound’s action are subject to ongoing research.

Action Environment

The action of dysprosium (III) isopropoxide can be influenced by environmental factors. For example, the formation of complexes and their resulting properties can be affected by the presence of other ions or molecules . Additionally, the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pressure .

安全和危害

Dysprosium (III) Isopropoxide is highly flammable and harmful if swallowed . It may cause skin irritation, serious eye damage, respiratory irritation, drowsiness, dizziness, and is suspected of damaging fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure .

未来方向

Dysprosium (III) compounds have shown new and fascinating phenomena in terms of magnetic relaxation, aiming at shedding light on the features relevant to modulating relaxation dynamics of polynuclear lanthanide SMMs . A new dysprosium (III) coordination polymer has been synthesized, showing good magnetism, proton conduction, and luminescence, making it a potential multifunctional coordination polymer material .

属性

IUPAC Name |

dysprosium(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Dy/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEKDHWAGKXPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21DyO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515880 | |

| Record name | Dysprosium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6742-68-3 | |

| Record name | Dysprosium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

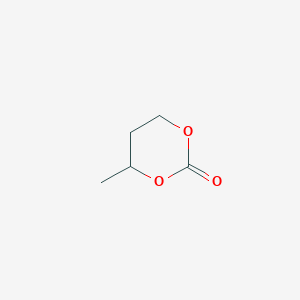

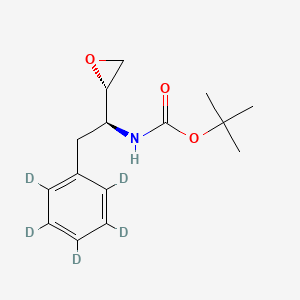

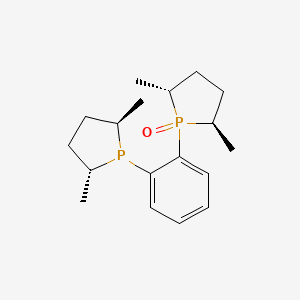

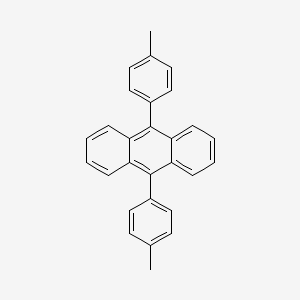

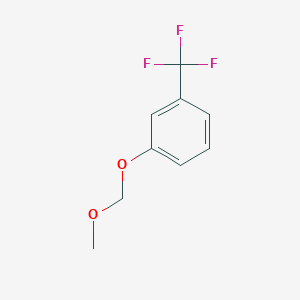

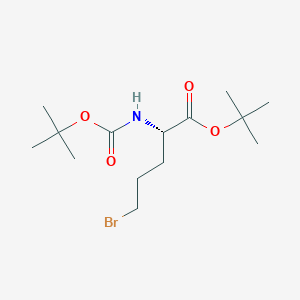

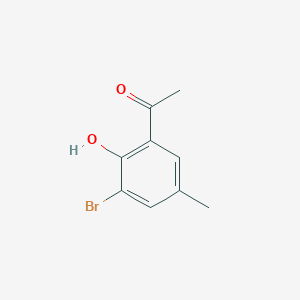

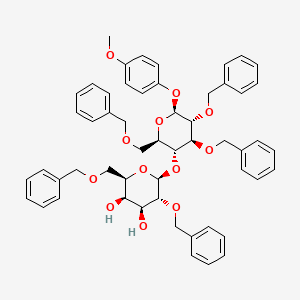

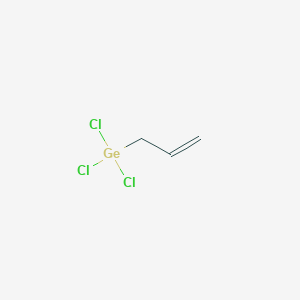

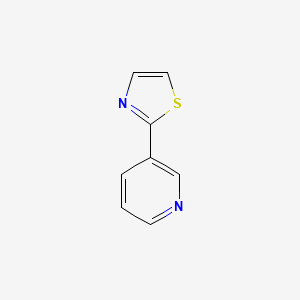

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)